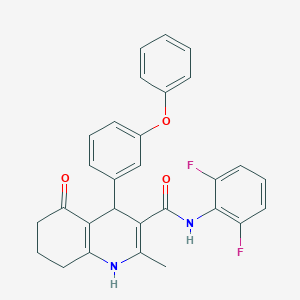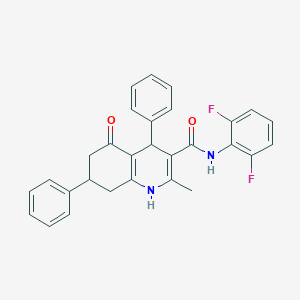![molecular formula C25H22ClF3N2O3 B303883 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303883.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. It is commonly referred to as CTMPO or CTMP.
作用機序
The mechanism of action of CTMPO involves its ability to bind to specific targets, such as enzymes and receptors, and inhibit their activity. For example, CTMPO has been shown to bind to the allosteric site of the adenosine A1 receptor, leading to a decrease in its activity. Similarly, CTMPO has been shown to inhibit the activity of DPP-4, an enzyme involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTMPO are dependent on its specific target and the concentration used. Inhibition of the adenosine A1 receptor has been shown to lead to a decrease in heart rate and blood pressure, as well as an increase in insulin secretion. Inhibition of DPP-4 has been shown to increase insulin secretion and improve glucose tolerance.
実験室実験の利点と制限
One advantage of CTMPO is its specificity for certain targets, which allows for the study of specific physiological and biochemical processes. However, one limitation of CTMPO is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
For research involving CTMPO include the development of more efficient synthesis methods, as well as the identification of new targets for its activity. Additionally, further studies on the physiological and biochemical effects of CTMPO are needed to fully understand its potential applications in various research fields.
合成法
The synthesis of CTMPO involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then converted to 2-chloro-5-(trifluoromethyl)phenyl isocyanate. The isocyanate is then reacted with 2-methoxyphenylacetic acid to form the final product, CTMPO.
科学的研究の応用
CTMPO has been used in various scientific research applications, including drug discovery and development, as well as in the study of various physiological and biochemical processes. It has shown potential as an inhibitor of various enzymes and receptors, such as the adenosine A1 receptor and the enzyme dipeptidyl peptidase-4 (DPP-4).
特性
分子式 |
C25H22ClF3N2O3 |
|---|---|
分子量 |
490.9 g/mol |
IUPAC名 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H22ClF3N2O3/c1-13-21(24(33)31-18-12-14(25(27,28)29)10-11-16(18)26)22(15-6-3-4-9-20(15)34-2)23-17(30-13)7-5-8-19(23)32/h3-4,6,9-12,22,30H,5,7-8H2,1-2H3,(H,31,33) |
InChIキー |
STRWGZAOMREOPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303801.png)


![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303806.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303809.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303810.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303811.png)
![4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303812.png)
![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303813.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303820.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303823.png)